5-Heptadecylbenzene-1,3-diol
Overview
Description
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions and the use of intermediates. For instance, the paper discussing the valence isomerization of methyl 5-(4-biphenylyl)tetracyclo[3.2.0.2,7^0.4,6]heptane-1-carboxylate under triplet sensitization in benzene indicates the formation of a biradical intermediate and a triplet state with the structure of norbornadiene . Although this does not directly relate to the synthesis of 5-Heptadecylbenzene-1,3-diol, the concept of using intermediates and understanding the energy levels involved in the reaction could be relevant.
Molecular Structure Analysis
The molecular structure of organic compounds is key to their reactivity and properties. The heptamethylbenzenonium ion discussed in the second paper is a carbonium ion with a stable structure that can decompose to form other compounds . This suggests that the stability of carbocations could be an important factor in the molecular structure analysis of 5-Heptadecylbenzene-1,3-diol.
Chemical Reactions Analysis
Chemical reactions involving the heptamethylbenzenonium ion, such as intramolecular isomerizations and alkene eliminations, are explored in the third paper . These reactions are crucial for understanding how complex molecules like 5-Heptadecylbenzene-1,3-diol might behave under various conditions. The paper provides insights into the mechanisms of these reactions, which could be analogous to those that 5-Heptadecylbenzene-1,3-diol might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are influenced by its molecular structure. While the papers provided do not directly address the properties of 5-Heptadecylbenzene-1,3-diol, they do offer a glimpse into the properties of related compounds. For example, the stability of the heptamethylbenzenonium ion and its equilibrium with other structures could inform the analysis of the stability and reactivity of 5-Heptadecylbenzene-1,3-diol .
Scientific Research Applications
Aerobic Oxidation of Triisopropylbenzene
- Study : The aerobic oxidation of 1,3,5-triisopropylbenzene using N-hydroxyphthalimide (NHPI) as a catalyst was studied, focusing on producing phenol derivatives for pharmaceutical materials.
- Relevance : This study is related to the synthesis of phenol derivatives, which could be structurally related to 5-Heptadecylbenzene-1,3-diol.
- Source : (Aoki et al., 2005)
Orthomanganated Arenes in Synthesis
- Study : Mono- and dicyclomanganation of diacetyl benzenes was explored, leading to cyclomanganated compounds.
- Relevance : This research contributes to the understanding of the synthesis of complex aromatic compounds, which can be relevant for similar compounds like 5-Heptadecylbenzene-1,3-diol.
- Source : (Robinson et al., 1992)
Synthesis of Phthalocyanines
- Study : The study focused on the synthesis of 4,5-Disubstituted 1,2-Dicyanobenzenes and Octasubstituted Phthalocyanines.
- Relevance : It demonstrates the synthetic pathways for complex organic compounds, which may provide insights into the synthesis of compounds like 5-Heptadecylbenzene-1,3-diol.
- Source : (Wöhrle et al., 1993)
Spiro Heptane Derivatives from Sugar Nitrones
- Study : Synthesis and conformational analysis of a spiro derivative of 7-oxa-1-azabicyclo[2.2.1]heptane from sugar nitrones.
- Relevance : This research offers insights into the conformational properties of complex organic structures, which may be relevant for understanding the properties of 5-Heptadecylbenzene-1,3-diol.
- Source : (Rowicki et al., 2019)
Safety And Hazards
properties
IUPAC Name |
5-heptadecylbenzene-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-18-22(24)20-23(25)19-21/h18-20,24-25H,2-17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBGNINPPDHJETF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC1=CC(=CC(=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H40O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50920522 | |
Record name | 5-heptadecyl-1,3-Benzenediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50920522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 5-Heptadecyl-1,3-benzenediol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038530 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
5-Heptadecylbenzene-1,3-diol | |
CAS RN |
41442-57-3 | |
Record name | 5-Heptadecylresorcinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41442-57-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Heptadecylresorcinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041442573 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-heptadecyl-1,3-Benzenediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50920522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Heptadecylresorcinol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-HEPTADECYLRESORCINOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MXE8ZPJ5XE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 5-Heptadecyl-1,3-benzenediol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038530 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
91 - 93 °C | |
Record name | 5-Heptadecyl-1,3-benzenediol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038530 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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